1,1'-{4-[(4-Ethoxyphenyl)amino]-2-(4-fluorophenyl)-6-hydroxy-6-methylcyclohex-3-ene-1,3-diyl}diethanone
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Overview
Description
1-{5-ACETYL-2-[(4-ETHOXYPHENYL)AMINO]-6-(4-FLUOROPHENYL)-4-HYDROXY-4-METHYLCYCLOHEX-1-EN-1-YL}ETHAN-1-ONE is a complex organic compound with a unique structure that includes various functional groups such as acetyl, ethoxyphenyl, fluorophenyl, hydroxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-{5-ACETYL-2-[(4-ETHOXYPHENYL)AMINO]-6-(4-FLUOROPHENYL)-4-HYDROXY-4-METHYLCYCLOHEX-1-EN-1-YL}ETHAN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ethoxy and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
1-{5-ACETYL-2-[(4-ETHOXYPHENYL)AMINO]-6-(4-FLUOROPHENYL)-4-HYDROXY-4-METHYLCYCLOHEX-1-EN-1-YL}ETHAN-1-ONE has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including drug development and pharmacological research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{5-ACETYL-2-[(4-ETHOXYPHENYL)AMINO]-6-(4-FLUOROPHENYL)-4-HYDROXY-4-METHYLCYCLOHEX-1-EN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-ETHOXYPHENYLACETIC ACID: Shares the ethoxyphenyl group and is used in similar synthetic applications.
1-FLUORO-2,4-DINITROPHENYL-5-L-ALANINE AMIDE (FDAA): Contains a fluorophenyl group and is used as a derivatization reagent in chromatography.
Uniqueness
1-{5-ACETYL-2-[(4-ETHOXYPHENYL)AMINO]-6-(4-FLUOROPHENYL)-4-HYDROXY-4-METHYLCYCLOHEX-1-EN-1-YL}ETHAN-1-ONE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C25H28FNO4 |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
1-[3-acetyl-4-(4-ethoxyanilino)-2-(4-fluorophenyl)-6-hydroxy-6-methylcyclohex-3-en-1-yl]ethanone |
InChI |
InChI=1S/C25H28FNO4/c1-5-31-20-12-10-19(11-13-20)27-21-14-25(4,30)24(16(3)29)23(22(21)15(2)28)17-6-8-18(26)9-7-17/h6-13,23-24,27,30H,5,14H2,1-4H3 |
InChI Key |
SRUCGZGLBWELGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C(C(C(C2)(C)O)C(=O)C)C3=CC=C(C=C3)F)C(=O)C |
Origin of Product |
United States |
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